2,3-Piperazinediethanol
CAS No.: 4835-88-5
Cat. No.: VC18522646
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4835-88-5 |
|---|---|
| Molecular Formula | C8H18N2O2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 2-[3-(2-hydroxyethyl)piperazin-2-yl]ethanol |
| Standard InChI | InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2 |
| Standard InChI Key | NINGMGSDVHJZHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C(N1)CCO)CCO |
Introduction
Nomenclature and Structural Characteristics
Molecular Formula and Isomeric Variations
The molecular formula for piperazinediethanol derivatives is consistently C₈H₁₈N₂O₂, as seen in both 1,4-piperazinediethanol and the PubChem entry for piperazinediethanol (CID 14747392) . The structural variation lies in the substitution pattern:
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1,4-Piperazinediethanol: Ethanol groups on nitrogens at positions 1 and 4 .
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Hypothetical 2,3-Piperazinediethanol: Ethanol groups on carbons at positions 2 and 3 (adjacent to nitrogens).
The SMILES string for the PubChem entry (C1CN(C(CN1)CCO)CCO) suggests a 1,4-substitution pattern , highlighting the prevalence of this isomer in existing databases.
Synthesis and Catalytic Pathways
Hydrogenation of Triethanolamine
A patented method for synthesizing N-(2-hydroxyethyl)piperazine (CAS 103-76-4) involves hydrogenating triethanolamine under aminating conditions with catalysts containing ZrO₂, Al₂O₃, CuO, CoO, and NiO . This process yields N-(2-hydroxyethyl)piperazine alongside byproducts like piperazine and DABCO (1,4-diazabicyclo[2.2.2]octane) . While this method targets mono-substituted derivatives, adapting it with stoichiometric adjustments could theoretically produce di-substituted analogs like 2,3-piperazinediethanol.
Table 1: Catalytic Conditions for Piperazine Derivatives
| Reactant | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triethanolamine | ZrO₂-CoO-NiO-CuO | N-(2-hydroxyethyl)piperazine | 60 | |
| Triethanolamine | Palladium-based catalysts | Mono-/diethanolamine mixtures | <25 |
Cycloaddition Approaches
Recent work by Mekky and Sanad (2023) demonstrates the utility of [3+2] cycloaddition for synthesizing piperazine-linked hybrids . While their focus was on pyrazole-chromene hybrids, similar protocols could be adapted for introducing ethanol substituents via enaminone intermediates .
Physicochemical Properties
Molecular Weight and Stability
The molecular weight of piperazinediethanol derivatives is 174.24 g/mol . These compounds exhibit moderate stability under inert atmospheres but require protection from light and moisture .
Spectroscopic Data
Although direct data for 2,3-piperazinediethanol are unavailable, analogs like 1,4-piperazinediethanol show characteristic IR peaks for hydroxyl (3200–3600 cm⁻¹) and C-N (1120–1250 cm⁻¹) groups . NMR spectra of related compounds reveal proton environments consistent with ethanol-substituted piperazines .
Pharmacological and Industrial Applications
Acetylcholinesterase Inhibition
Piperazine derivatives functionalized with ethanol groups exhibit notable bioactivity. For example, pyrazole-linked bis(chromene) hybrids demonstrate 79.7–90.2% acetylcholinesterase inhibition at 15–25 μM concentrations . The electronic nature of substituents (e.g., nitro groups) enhances this activity, suggesting that 2,3-piperazinediethanol derivatives could similarly modulate enzymatic targets .
Antioxidant Activity
The same hybrids show 87.5% DPPH radical scavenging at 25 μg/mL, attributed to the redox-active hydroxyl groups . This underscores the potential of ethanol-substituted piperazines in oxidative stress management.
Industrial Uses
1,4-Piperazinediethanol serves as a chelating agent in polymer production and corrosion inhibition . Its 2,3-substituted analog could find analogous roles in material science, though further study is needed.
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